Compound Description: Indapamide is a diuretic drug used to treat hypertension. [, , , ] It is a sulfonamide derivative that also possesses antihypertensive properties. []
Compound Description: This compound is an isomer of Indapamide, differing in the position of the chlorine and sulfamoyl substituents on the benzene ring. [] It is structurally related to Indapamide and is likely synthesized using similar methods.
Compound Description: This compound is a derivative of benzamide with a phenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This compound is a benzamide derivative with a 2-chloro-4-nitrophenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This compound is a benzamide derivative with a benzylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This compound is a benzamide derivative featuring a butylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This compound is a benzamide derivative characterized by a methylsulfamoyl group at the meta position and a benzothiazole moiety linked to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This compound is a benzamide derivative with a 2-methylphenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This compound is a benzamide derivative bearing a 4-bromophenylsulfamoyl group at the meta position and a benzothiazole moiety connected to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This compound is a derivative of benzamide, featuring a 4-nitrophenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This benzamide derivative incorporates a 4-methylphenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This benzamide derivative features a propylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase.
Compound Description: This compound is a sulfamoylbenzamide derivative incorporating a 5-methyl-1,2-oxazol-3-yl group on the sulfamoyl nitrogen and a 4-hydroxy-3,5-dimethoxyphenyl group on the amide nitrogen. [] The compound exists as a methanol monosolvate in its crystalline form.
Compound Description: 2F-QMPSB is a synthetic cannabinoid receptor agonist (SCRA) characterized by a sulfamoyl benzoate core. [] It was identified in herbal material seized in Europe in 2018. Metabolic studies revealed ester hydrolysis as a key metabolic pathway for 2F-QMPSB, primarily facilitated by human carboxylesterase 1 (hCES1) isoforms. []
Compound Description: SGT-233 is another SCRA, structurally similar to 2F-QMPSB but with a sulfamoyl benzamide core. [] It undergoes metabolism via mono- and di-hydroxylation, as well as glucuronidation. Several cytochrome P450 (CYP) isoforms are involved in its hydroxylation. []
Compound Description: QMPSB is an SCRA with a sulfamoyl benzoate core, similar to 2F-QMPSB but lacking the fluorine atoms in the piperidine ring. [] Its detection was first reported in 2016. []
Compound Description: QMMSB is another SCRA, structurally related to QMPSB but with a morpholine ring instead of piperidine attached to the sulfonyl group. [] Like QMPSB, it also features a sulfamoyl benzoate core.
Compound Description: QMPCB (also known as SGT-11) is an analog of QMPSB, where the sulfamoyl group is replaced with a carbonyl group linked to piperidine. [] This compound, while structurally related, lacks the sulfamoyl moiety present in the target compound.
Compound Description: QMiPSB (also known as SGT-46) is an SCRA structurally similar to QMPSB but with a propan-2-yl group instead of piperidine attached to the sulfonyl group. [] It retains the sulfamoyl benzoate core structure.
Compound Description: Analog 24 is an aminopyrazole compound identified as a selective inhibitor of cyclin-dependent kinase 5 (CDK5). [] It demonstrated anticancer activity by reducing Mcl-1 levels and synergizing with the Bcl-2 inhibitor navitoclax.
Compound Description: Navitoclax is a potent inhibitor of Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Bcl-w. [] It induces apoptosis and exhibits synergistic anticancer effects when combined with CDK5 inhibitors like analog 24.
Compound Description: These compounds are a series of dihydropyridine derivatives containing a sulfamoylphenylquinazoline moiety. [] They were synthesized and evaluated for their antiulcer activity.
Compound Description: NPB is a small-molecule inhibitor that specifically targets the phosphorylation of BAD (BCL-2-associated death promoter) at Ser99. [, ] It shows promising anti-cancer activity by promoting apoptosis in various human cancer cell lines and inhibiting tumor growth in xenograft models.
Compound Description: 4e is an analog of NPB, modified with a naphthalene ring. [] This compound also exhibited inhibitory activity against MCF-7 cell viability and reduced BAD phosphorylation at Ser99.
Compound Description: 4f is another analog of NPB, modified with a furan-2-carbaldehyde group. [] It showed increased potency compared to NPB in inhibiting the viability of MCF-7 cells.
Compound Description: 4i is an analog of NPB with modifications in the piperazine ring. [] This compound showed potential in inhibiting the viability of MCF-7 cells and reducing BAD phosphorylation at Ser99.
Compound Description: TAK-960 is a selective Polo-like kinase 1 (PLK1) inhibitor that exhibits potent antitumor activity. [] Its mechanism of action involves inhibiting PLK1, leading to cell cycle arrest and apoptosis.
Compound Description: SBR is a known inhibitor of human carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. [] It exhibits inhibitory activity against several CA isozymes, including CA I, II, IV, VI, IX, XII, and XIII.
Compound Description: These are a class of compounds proposed as potential isozyme-selective inhibitors of human carbonic anhydrases (CAs). [] They were designed based on the structural features of known CA inhibitors and computational modeling studies.
Compound Description: S-134 is a novel cyclin-dependent kinase 9 (CDK9) inhibitor with nanomolar potency against human cancer cell lines. [] It induces wild-type p53 stabilization, cell cycle arrest at the G2/M transition, and apoptosis.
4-(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536)
Compound Description: BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (Plk1). [] It is considered a promising experimental anticancer agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.